molecular formula C21H17ClN4O3 B2903794 2-(4-chlorophenoxy)-N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methoxyphenyl)acetamide CAS No. 862810-95-5

2-(4-chlorophenoxy)-N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methoxyphenyl)acetamide

Cat. No.: B2903794
CAS No.: 862810-95-5
M. Wt: 408.84
InChI Key: PGNWCZJDCXRERP-UHFFFAOYSA-N
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Description

2-(4-chlorophenoxy)-N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methoxyphenyl)acetamide is a complex organic compound that belongs to the class of heterocyclic compounds This compound is characterized by the presence of an imidazo[1,2-a]pyrimidine ring system, which is known for its significant biological and pharmacological activities

Biochemical Analysis

Biochemical Properties

The compound 2-(4-chlorophenoxy)-N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methoxyphenyl)acetamide interacts with various enzymes and proteins. It is quite important due to its ability to bind with various living systems

Cellular Effects

In cellular environments, 2-(4-chlorophenoxy)-N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methoxyphenyl)acetamide has shown potential as a covalent inhibitor, particularly in the context of cancer treatment . It has been observed to have effects on KRAS G12C-mutated NCI-H358 cells .

Molecular Mechanism

At the molecular level, 2-(4-chlorophenoxy)-N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methoxyphenyl)acetamide exerts its effects through a variety of mechanisms. It has been explored for the development of covalent inhibitors, synthesizing a series of novel KRAS G12C inhibitors .

Temporal Effects in Laboratory Settings

Preliminary studies have indicated its potential as a lead compound for the treatment of intractable cancers .

Preparation Methods

The synthesis of 2-(4-chlorophenoxy)-N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methoxyphenyl)acetamide involves multiple steps, including the formation of the imidazo[1,2-a]pyrimidine core and subsequent functionalization. Common synthetic routes include:

    Multicomponent Reactions: These reactions involve the combination of multiple reactants in a single step to form the desired product.

    Condensation Reactions: These reactions involve the combination of two or more molecules with the elimination of a small molecule, such as water.

    Intramolecular Cyclizations: These reactions involve the formation of a ring structure within a single molecule.

Chemical Reactions Analysis

2-(4-chlorophenoxy)-N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methoxyphenyl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, where it loses electrons and increases its oxidation state. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: The compound can undergo reduction reactions, where it gains electrons and decreases its oxidation state. Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Comparison with Similar Compounds

2-(4-chlorophenoxy)-N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methoxyphenyl)acetamide can be compared with other similar compounds, such as:

Properties

IUPAC Name

2-(4-chlorophenoxy)-N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17ClN4O3/c1-28-19-8-3-14(18-12-26-10-2-9-23-21(26)25-18)11-17(19)24-20(27)13-29-16-6-4-15(22)5-7-16/h2-12H,13H2,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGNWCZJDCXRERP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=CN3C=CC=NC3=N2)NC(=O)COC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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